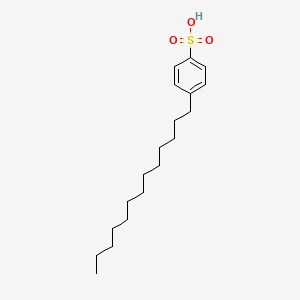![molecular formula C31H26O3P2 B14161695 {2-[(Diphenylphosphoryl)methoxy]phenyl}(diphenyl)phosphane oxide CAS No. 160625-25-2](/img/structure/B14161695.png)
{2-[(Diphenylphosphoryl)methoxy]phenyl}(diphenyl)phosphane oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{2-[(Diphenylphosphoryl)methoxy]phenyl}(diphenyl)phosphane oxide is a complex organophosphorus compound. It is known for its unique chemical structure and properties, making it valuable in various scientific and industrial applications. This compound is characterized by the presence of both diphenylphosphoryl and diphenylphosphane oxide groups, which contribute to its reactivity and versatility.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {2-[(Diphenylphosphoryl)methoxy]phenyl}(diphenyl)phosphane oxide typically involves the reaction of diphenylphosphine oxide with a suitable phenolic compound under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate larger quantities of reactants and to ensure consistent quality and yield. Advanced purification techniques, such as recrystallization and chromatography, are employed to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
{2-[(Diphenylphosphoryl)methoxy]phenyl}(diphenyl)phosphane oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced under specific conditions to yield different phosphine derivatives.
Substitution: The phenyl groups can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphines.
Applications De Recherche Scientifique
Chemistry
In chemistry, {2-[(Diphenylphosphoryl)methoxy]phenyl}(diphenyl)phosphane oxide is used as a ligand in coordination chemistry. It forms stable complexes with various metal ions, which are studied for their catalytic properties.
Biology
The compound is investigated for its potential biological activities, including its role as an enzyme inhibitor. It is used in biochemical assays to study enzyme kinetics and inhibition mechanisms.
Medicine
In medicine, research focuses on the compound’s potential as a therapeutic agent. Its ability to interact with biological molecules makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry
Industrially, this compound is used in the production of advanced materials. It is incorporated into polymers and coatings to enhance their properties, such as thermal stability and resistance to degradation.
Mécanisme D'action
The mechanism of action of {2-[(Diphenylphosphoryl)methoxy]phenyl}(diphenyl)phosphane oxide involves its interaction with molecular targets, such as enzymes and receptors. The compound binds to the active site of enzymes, inhibiting their activity. This interaction is mediated by the diphenylphosphoryl and diphenylphosphane oxide groups, which form stable complexes with the enzyme’s active site residues.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide: Known for its use as a photoinitiator in polymer chemistry.
Diphenyl(2-methoxyphenyl)phosphine: Used as a ligand in various catalytic reactions.
Uniqueness
{2-[(Diphenylphosphoryl)methoxy]phenyl}(diphenyl)phosphane oxide is unique due to its dual functional groups, which provide a combination of reactivity and stability. This makes it versatile for use in different scientific and industrial applications, distinguishing it from other similar compounds.
Propriétés
Numéro CAS |
160625-25-2 |
|---|---|
Formule moléculaire |
C31H26O3P2 |
Poids moléculaire |
508.5 g/mol |
Nom IUPAC |
1-diphenylphosphoryl-2-(diphenylphosphorylmethoxy)benzene |
InChI |
InChI=1S/C31H26O3P2/c32-35(26-15-5-1-6-16-26,27-17-7-2-8-18-27)25-34-30-23-13-14-24-31(30)36(33,28-19-9-3-10-20-28)29-21-11-4-12-22-29/h1-24H,25H2 |
Clé InChI |
FZQQXQHCJLATGG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)P(=O)(COC2=CC=CC=C2P(=O)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl (2S)-3-methyl-2-[(4-methylpiperidine-1-carbonyl)amino]butanoate](/img/structure/B14161621.png)
![17-acetyl-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-16-carbonitrile](/img/structure/B14161631.png)
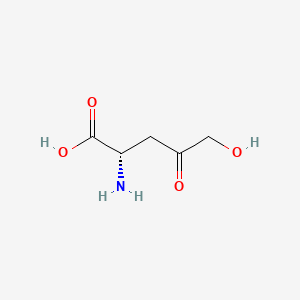
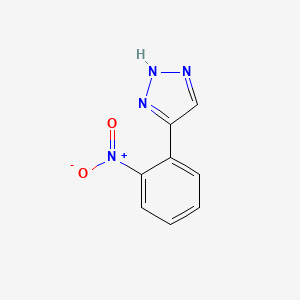
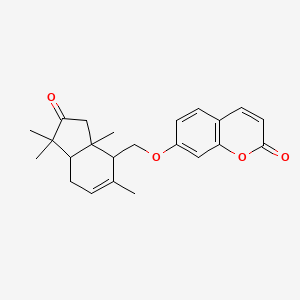


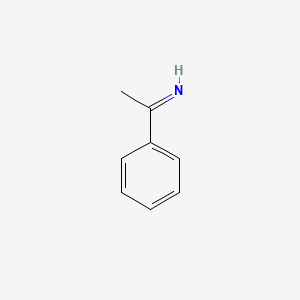
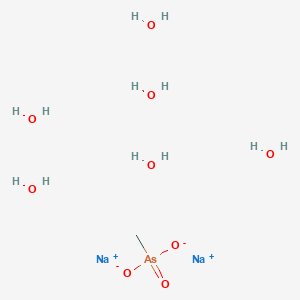


![Ethyl 4-[[2-chloro-5-(trifluoromethyl)phenyl]carbamoylamino]benzoate](/img/structure/B14161671.png)
